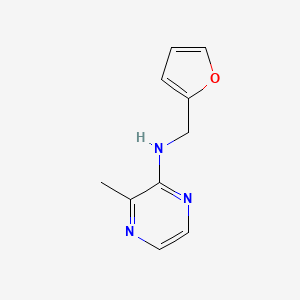

N-(furan-2-ylmethyl)-3-methylpyrazin-2-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

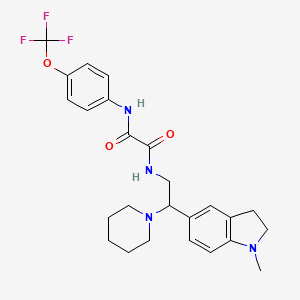

“N-(furan-2-ylmethyl)-3-methylpyrazin-2-amine” is a compound that contains a furan ring and a pyrazine ring. Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . Pyrazine is a heterocyclic aromatic organic compound with the chemical formula C4H4N2. It is a symmetrical molecule with two nitrogen atoms substituted for carbon in the benzene ring .

Molecular Structure Analysis

The molecular structure of a compound like “this compound” would likely involve a furan ring attached to a pyrazine ring via a methylene bridge. The exact structure would depend on the positions of the substituents on the rings .Chemical Reactions Analysis

Again, while specific reactions involving “this compound” are not available, furan and pyrazine derivatives are known to undergo a variety of chemical reactions. These can include electrophilic substitution, nucleophilic substitution, and reduction .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its exact structure. Factors such as polarity, solubility, melting point, and boiling point would be influenced by the nature and position of the substituents on the furan and pyrazine rings .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

A novel method for the synthesis of ester and amide derivatives containing furan rings, including N-(Furan-2-ylmethyl)furan-2-carboxamide, under microwave-assisted conditions was developed. This approach allows for the synthesis of compounds with both monoamide and ester moieties, demonstrating the versatility of furan derivatives in synthetic chemistry (Ł. Janczewski, D. Zieliński, B. Kolesińska, 2021).

Biological Evaluation

The antimicrobial and cytotoxic activities of synthesized derivatives, such as N-(furan-2-ylmethyl)-1H-tetrazol-5-amine, were evaluated, showcasing their potential in biomedical applications. Notably, some derivatives exhibited promising results against bacterial strains, highlighting their potential as antimicrobial agents (Daniel Szulczyk, Anna Bielenica, et al., 2021).

Catalytic Activities

The use of N,N'-Bis(furan-2-ylmethyl)oxalamide as a bidentate ligand in Cu-catalyzed coupling reactions was reported, demonstrating its effectiveness in promoting the N-arylation of anilines and cyclic secondary amines. This application underscores the role of furan derivatives in catalysis, offering a pathway to various (hetero)aryl amines and pharmaceutical building blocks (Subhajit Bhunia, S. V. Kumar, D. Ma, 2017).

Antimicrobial Activities

Another study focused on the synthesis and antimicrobial activities of N'-(2-Hydroxyphenyl)-N'-(4-Methylpiperazin-1-YL) Furan-2-Carbohydrazide, indicating its efficacy against various bacterial strains. This work contributes to the ongoing search for new antimicrobial agents, with furan derivatives playing a central role in these investigations (Angamuthu N, Ahamed Sulthan J, Senthilraja A, 2021).

Wirkmechanismus

Target of Action

N-(furan-2-ylmethyl)-3-methylpyrazin-2-amine is a compound that has been synthesized for developing novel scaffolds as anticancer agents . The primary target of this compound is the epidermal growth factor receptor (EGFR), a protein that plays a crucial role in the regulation of cell growth, proliferation, and differentiation .

Mode of Action

The interaction of this compound with its target, EGFR, results in the inhibition of the receptor’s activity . This inhibition disrupts the normal signaling pathways regulated by EGFR, leading to changes in cell behavior that can include reduced proliferation and increased cell death .

Biochemical Pathways

This compound affects the EGFR signaling pathway . This pathway is involved in many cellular processes, including cell growth and division. When EGFR is inhibited by this compound, these processes can be disrupted, leading to the potential for decreased tumor growth and proliferation .

Pharmacokinetics

The compound was synthesized and evaluated for its cytotoxic activities against several cancer cell lines , suggesting that it has sufficient bioavailability to exert its effects in these cells.

Result of Action

The molecular and cellular effects of this compound’s action include potent anticancer activities against certain cancer cell lines . Specifically, the compound exhibited potent anticancer activities against A549, HeLa, SW480 cancer cell lines and weak activities on HepG2, which signifies that the compound is likely to be an EGFR inhibitor as expected .

Zukünftige Richtungen

The future directions for research on “N-(furan-2-ylmethyl)-3-methylpyrazin-2-amine” and similar compounds could involve further exploration of their potential applications in medicine, particularly in relation to diseases like Alzheimer’s . Additionally, research could focus on improving the synthesis processes for these compounds to make them more efficient and environmentally friendly .

Biochemische Analyse

Biochemical Properties

It has been suggested that this compound may interact with various enzymes and proteins

Cellular Effects

It has been suggested that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is hypothesized that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .

Dosage Effects in Animal Models

The effects of N-(furan-2-ylmethyl)-3-methylpyrazin-2-amine at different dosages in animal models have not been extensively studied. Therefore, information on any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, is currently lacking .

Metabolic Pathways

Information on any enzymes or cofactors that it interacts with, as well as any effects on metabolic flux or metabolite levels, is currently lacking .

Transport and Distribution

Information on any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation, is currently lacking .

Subcellular Localization

Information on any targeting signals or post-translational modifications that direct it to specific compartments or organelles is currently lacking .

Eigenschaften

IUPAC Name |

N-(furan-2-ylmethyl)-3-methylpyrazin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O/c1-8-10(12-5-4-11-8)13-7-9-3-2-6-14-9/h2-6H,7H2,1H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKPWDSGUCLXIOW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN=C1NCC2=CC=CO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Methyl-4-[(1-methylpyrrolidin-2-yl)methoxy]pyrimidine](/img/structure/B2625817.png)

![N-[4-(1,3-benzothiazol-2-yl)phenyl]-3,4-dimethoxybenzamide](/img/structure/B2625820.png)

![1-[(3S,4R)-3-Amino-4-(2,2-dimethylpropyl)pyrrolidin-1-yl]-2-(3,5-dimethylphenyl)ethanone;hydrochloride](/img/structure/B2625821.png)

![N-cyclohexyl-4-[[(2-sulfanylidene-1H-quinazolin-4-yl)amino]methyl]cyclohexane-1-carboxamide](/img/structure/B2625822.png)

![3-ethyl-1-methyl-7,8-diphenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2625823.png)

![2-[4-(2-Hydroxyethylamino)anilino]ethanol](/img/structure/B2625835.png)

![(1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(3-methylpiperidin-1-yl)methanone](/img/structure/B2625837.png)

![4-(N,N-diallylsulfamoyl)-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)benzamide](/img/structure/B2625838.png)